![molecular formula C18H16FNO3S B5795261 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate](/img/structure/B5795261.png)
4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate, also known as ESI-09, is a small molecule inhibitor that has been studied for its potential in treating various diseases. The compound was first synthesized in 2010 and has since been the subject of numerous scientific studies.
Mécanisme D'action
4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate works by binding to the extracellular domain of ENaC, which prevents the channel from opening and allowing sodium ions to enter the cell. This leads to a decrease in sodium and water reabsorption in the kidneys, lungs, and other tissues. The inhibition of ENaC also leads to a decrease in the production of pro-inflammatory cytokines, which can reduce inflammation in various tissues.
Biochemical and Physiological Effects:
4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate has been shown to have several biochemical and physiological effects in various tissues. In the kidneys, it has been shown to reduce sodium and water reabsorption, which can lead to a decrease in blood pressure. In the lungs, it has been shown to reduce fluid accumulation and inflammation, which can improve lung function. In the skin, it has been shown to reduce inflammation and improve wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate has several advantages for lab experiments, including its small size and specificity for ENaC. However, it also has some limitations, including its potential toxicity and the need for optimization of the synthesis method to improve yield and purity.
Orientations Futures
There are several future directions for the study of 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate. One potential direction is the development of more specific ENaC inhibitors that can target different subunits of the channel. Another direction is the study of 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate in animal models of various diseases, including cancer and autoimmune diseases. Additionally, the optimization of the synthesis method and the development of more efficient methods for large-scale production of 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate could lead to its use in clinical trials.
Méthodes De Synthèse
The synthesis of 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate involves several steps, including the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This is then reacted with 4-(morpholin-4-yl)thiophenol to form the final product, 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate. The synthesis has been optimized in recent years to improve the yield and purity of the compound.
Applications De Recherche Scientifique
4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate has been studied for its potential in treating various diseases, including cancer, inflammation, and autoimmune diseases. It has been shown to inhibit the activity of the epithelial sodium channel (ENaC), which is involved in the regulation of fluid balance in the body. By inhibiting ENaC, 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate has the potential to reduce inflammation and fluid accumulation in various tissues.
Propriétés
IUPAC Name |
[4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c19-15-5-1-14(2-6-15)18(21)23-16-7-3-13(4-8-16)17(24)20-9-11-22-12-10-20/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOADJKZCUALRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200582 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.